4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 4-ethylbenzylamine under specific conditions to form the imine linkage. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics. It is utilized as a biochemical tool to study protein interactions, enzyme activities, and other biochemical processes .
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol can be compared with other similar compounds, such as:
- 4-chloro-2-{(E)-[(4-methylbenzyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}aniline These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique combination of the chloro and imine groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
4-chloro-2-[(4-ethylphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-12-3-5-13(6-4-12)10-18-11-14-9-15(17)7-8-16(14)19/h3-9,11,19H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRPPSBVMDPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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